molecular formula C14H15NO3 B5696801 3-ethoxy-N-(2-furylmethyl)benzamide

3-ethoxy-N-(2-furylmethyl)benzamide

Cat. No. B5696801
M. Wt: 245.27 g/mol
InChI Key: HOCCOVGSVFDILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(2-furylmethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential for use as a pharmaceutical drug. This compound is also known as EFB and has been studied for its potential to treat various medical conditions.

Mechanism of Action

The mechanism of action of EFB is not fully understood. However, studies have shown that EFB can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of inflammatory mediators while PDE-4 is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, EFB can reduce inflammation and increase cAMP levels, which can have various physiological effects.
Biochemical and Physiological Effects:
EFB has been shown to have various biochemical and physiological effects. Studies have shown that EFB can reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). EFB can also increase the levels of cAMP, which can have various physiological effects such as vasodilation, bronchodilation, and inhibition of platelet aggregation.

Advantages and Limitations for Lab Experiments

EFB has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. EFB is also stable under normal laboratory conditions and can be stored for extended periods. However, EFB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics. EFB also has poor bioavailability, which can limit its effectiveness as a drug.

Future Directions

There are several future directions for the study of EFB. One direction is to optimize the synthesis method to improve the yield and purity of EFB. Another direction is to study the pharmacokinetics and pharmacodynamics of EFB to better understand its efficacy and safety as a drug. Additionally, further studies are needed to elucidate the mechanism of action of EFB and to identify potential targets for drug development. Finally, EFB can be studied for its potential to treat other medical conditions such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, EFB is a chemical compound that has gained attention in scientific research due to its potential for use as a pharmaceutical drug. EFB has been studied for its potential to treat various medical conditions such as inflammation, cancer, and neurological disorders. The synthesis of EFB involves several steps, and the yield can be improved by optimizing the reaction conditions. EFB has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of EFB, and further research is needed to fully understand its potential as a drug.

Synthesis Methods

The synthesis of EFB involves several steps. The first step is the reaction of 2-furylacetic acid with thionyl chloride to produce 2-furylacetyl chloride. The second step involves the reaction of 2-furylacetyl chloride with 3-ethoxyaniline to produce EFB. The yield of EFB can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.

Scientific Research Applications

EFB has been studied for its potential to treat various medical conditions such as inflammation, cancer, and neurological disorders. Several studies have shown that EFB has anti-inflammatory properties and can reduce inflammation in animal models. EFB has also been shown to have antitumor activity in vitro and in vivo. Additionally, EFB has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-ethoxy-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-17-12-6-3-5-11(9-12)14(16)15-10-13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCCOVGSVFDILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6388139

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